molecular formula C16H14Cl2O B1360524 3',5'-Dichloro-3-(4-methylphenyl)propiophenone CAS No. 898769-31-8

3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Cat. No.: B1360524
CAS No.: 898769-31-8
M. Wt: 293.2 g/mol
InChI Key: UTQWUVZWCQAEGM-UHFFFAOYSA-N
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Description

3',5'-Dichloro-3-(4-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C16H14Cl2O and its molecular weight is 293.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3',5'-Dichloro-3-(4-methylphenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3',5'-Dichloro-3-(4-methylphenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2O/c1-11-2-4-12(5-3-11)6-7-16(19)13-8-14(17)10-15(18)9-13/h2-5,8-10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQWUVZWCQAEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644148
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
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Molecular Weight

293.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898769-31-8
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898769-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3',5'-Dichloro-3-(4-methylphenyl)propiophenone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chemoselective Synthesis of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Executive Summary

This technical guide details the synthesis of 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one (also referred to as 3',5'-Dichloro-3-(4-methylphenyl)propiophenone). This molecule belongs to the dihydrochalcone class, a scaffold critical in medicinal chemistry for kinase inhibition and metabolic regulation.

The Core Challenge: The synthesis poses a specific chemoselectivity problem: reducing the


-unsaturated alkene of the intermediate chalcone without causing hydrodehalogenation  (removal of the aromatic chlorine atoms) or reducing the carbonyl group. Standard hydrogenation methods (e.g., Pd/C under 

) frequently strip aryl chlorides.

The Solution: This guide presents a robust two-phase pathway:

  • Claisen-Schmidt Condensation: High-yield assembly of the chalcone skeleton.[1]

  • Chemoselective Reduction: Two validated protocols (Wilkinson’s Catalysis vs. Poisoned Heterogeneous Catalysis) to ensure halogen retention.

Retrosynthetic Analysis & Pathway

The most reliable disconnection for dihydrochalcones is the Aldol-Reduction route . Direct Friedel-Crafts acylation is discouraged due to the meta-directing nature of the 3,5-dichloro substituents, which would favor acylation at the sterically crowded 2-position or the 4-position, leading to difficult isomer separations.

Pathway Logic
  • Precursors: 3,5-Dichloroacetophenone (Nucleophile) and 4-Methylbenzaldehyde (Electrophile).

  • Intermediate: (E)-3',5'-Dichloro-4-methylchalcone.

  • Final Transformation: Selective 1,4-hydrogenation.

SynthesisPathway SM1 3,5-Dichloroacetophenone (Nucleophile) Inter Intermediate Chalcone (Enone) SM1->Inter NaOH, EtOH Claisen-Schmidt SM2 4-Methylbenzaldehyde (Electrophile) SM2->Inter Prod Target Dihydrochalcone (Product) Inter->Prod Selective Reduction (H2, Catalyst)

Figure 1: Strategic synthesis pathway via the Chalcone intermediate.

Phase 1: Claisen-Schmidt Condensation[2][3]

This step constructs the carbon skeleton via a crossed-aldol condensation followed by dehydration.

Reagents:

  • 3,5-Dichloroacetophenone (1.0 equiv)

  • 4-Methylbenzaldehyde (p-Tolualdehyde) (1.05 equiv)

  • Sodium Hydroxide (NaOH) (10% aq. solution)

  • Ethanol (95%)

Mechanism: The base deprotonates the


-carbon of the acetophenone, generating an enolate. This nucleophile attacks the aldehyde, forming a 

-hydroxy ketone (aldol), which undergoes rapid E1cB elimination to form the

-unsaturated ketone (chalcone).
Experimental Protocol
  • Dissolution: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3,5-dichloroacetophenone and 10.5 mmol of 4-methylbenzaldehyde in 30 mL of ethanol.

  • Catalysis: Add 5 mL of 10% NaOH dropwise while stirring at room temperature (20–25°C).

  • Reaction: Stir vigorously for 4–6 hours. A heavy precipitate (the chalcone) typically forms as the reaction progresses.

    • Process Note: If precipitation is slow, cool the mixture to 0°C.

  • Workup: Filter the solid precipitate. Wash the cake with cold aqueous ethanol (1:1) to remove unreacted aldehyde and base.

  • Purification: Recrystallize from hot ethanol or methanol.

  • Yield Expectation: 85–95%.

  • Characterization: The product should show a distinct yellow color (characteristic of conjugation) and a melting point distinct from the starting materials.

Phase 2: Chemoselective Reduction

This is the critical control point. You must reduce the alkene (C=C) while preserving the aryl chlorides (Ar-Cl) and the ketone (C=O).

Method A: Homogeneous Catalysis (High Purity / Research Scale)

Catalyst: Wilkinson’s Catalyst [RhCl(PPh


)

] Why: Rhodium complexes are highly selective for olefins and, unlike Palladium, rarely insert into Ar-Cl bonds under mild conditions.

Protocol:

  • Setup: Charge a hydrogenation flask with the Chalcone intermediate (5.0 mmol) and Wilkinson’s catalyst (2 mol%, 0.1 mmol).

  • Solvent: Add 20 mL of degassed Benzene:Ethanol (1:1) or Toluene.

  • Hydrogenation: Purge with

    
     gas. Stir under a hydrogen balloon (1 atm) at room temperature for 12–24 hours.
    
  • Monitoring: Monitor by TLC. The yellow color of the chalcone will fade to colorless/white.

  • Workup: Evaporate solvent. Pass the residue through a short silica plug (eluting with CH

    
    Cl
    
    
    
    ) to remove the rhodium catalyst.
  • Advantage: Near-perfect chemoselectivity; zero dechlorination.

Method B: Poisoned Heterogeneous Catalysis (Scalable / Process Scale)

Catalyst: Pd/C poisoned with Diphenylsulfide or Diphenylsulfoxide. Why: Pure Pd/C causes rapid dechlorination. Adding a sulfur poison modifies the catalyst surface, inhibiting the high-energy sites responsible for Ar-Cl bond cleavage while permitting alkene hydrogenation.

Protocol:

  • Setup: Mix Chalcone (10 mmol) and 10% Pd/C (5 wt% loading) in Ethyl Acetate (50 mL).

  • Poisoning: Add Diphenylsulfide (0.5 equiv relative to Pd metal, not the substrate).

  • Reaction: Hydrogenate at 1 atm (balloon) or mild pressure (30 psi) at 25°C.

  • Control: Stop the reaction immediately upon consumption of the starting material (monitor via HPLC/TLC). Over-reaction can still lead to ketone reduction.

  • Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

Method Comparison Table
ParameterMethod A: Wilkinson's CatalystMethod B: Poisoned Pd/CMethod C: NaBH4 / CuCl
Selectivity (Ar-Cl) ExcellentVery Good (requires care)Excellent
Selectivity (C=O) ExcellentGood (monitor closely)Moderate (temp control needed)
Scalability Low (High Cost)HighMedium
Operational Ease High (Homogeneous)High (Filtration)Medium (Quench required)
Recommendation Primary Choice for Lab Scale Primary Choice for Scale-up Alternative (No H2 gas needed)

Mechanistic Visualization

Understanding the selectivity of the Wilkinson's hydrogenation is vital for troubleshooting.

WilkinsonsCycle Start RhCl(PPh3)3 (Pre-catalyst) Active RhCl(PPh3)2 (Active Species) Start->Active -PPh3 OxAdd Rh(H)2Cl(PPh3)2 (Oxidative Addition of H2) Active->OxAdd +H2 Coord Alkene Coordination (Olefin Complex) OxAdd->Coord +Chalcone Insert Alkyl-Rh Complex (Migratory Insertion) Coord->Insert Rate Limiting ProdRelease Reductive Elimination (Releases Product) Insert->ProdRelease ProdRelease->Active Regenerate Catalyst

Figure 2: Catalytic cycle of Wilkinson's Catalyst showing the selective hydrogenation mechanism.

Analytical Validation

Upon isolation, the product must be validated against these expected spectral characteristics:

  • Appearance: White crystalline solid (unlike the yellow precursor).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.35 (s, 3H):  Methyl group on the p-tolyl ring.
      
    • 
       3.05 (t, 2H) & 
      
      
      
      3.25 (t, 2H):
      Characteristic A2B2 or AA'BB' system of the ethylene bridge (-CH2-CH2-). Crucial proof of double bond reduction.
    • 
       7.10–7.20 (m, 4H):  Aromatic protons of the p-tolyl ring.
      
    • 
       7.45 (t, 1H) & 
      
      
      
      7.80 (d, 2H):
      Aromatic protons of the 3,5-dichlorophenyl ring (coupling pattern confirms meta-substitution).
  • Mass Spectrometry (ESI+):

    • Look for molecular ion

      
      .[2]
      
    • Isotope Pattern: Distinctive chlorine isotope pattern (M, M+2, M+4) with relative intensities approx 9:6:1 due to two Cl atoms.

Safety & Handling

  • Chlorinated Aromatics: 3,5-Dichloroacetophenone is an irritant. Avoid inhalation.

  • Catalysts: Wilkinson’s catalyst and Pd/C are pyrophoric when dry. Handle Pd/C under inert atmosphere (Argon/Nitrogen) and keep wet with solvent during filtration.

  • Hydrogen Gas: Ensure proper grounding of equipment to prevent static discharge during hydrogenation.

References

  • Claisen-Schmidt General Protocol

    • Kohler, E. P., & Chadwell, H. M. (1922). Benzalacetophenone.[3][4] Organic Syntheses, 2, 1. Link

  • Chemoselective Reduction (Poisoned Pd/C)

    • Mori, A., et al. (2006).[3] Selective Hydrogenation of Olefins Bearing Aromatic Chlorines using Pd/C Poisoned with Diphenylsulfide.[3] Organic Letters, 8(15), 3279–3281. Link

  • Wilkinson's Catalyst Mechanism

    • Osborn, J. A., et al. (1966). The Preparation and Properties of Tris(triphenylphosphine)halogenorhodium(I) and Some Reactions Thereof. Journal of the Chemical Society A, 1711-1732. Link

  • Alternative Transfer Hydrogenation

    • Brunel, J. M. (2007).[3] Pd/P(t-Bu)3: An Efficient Catalyst for Selective Reduction of Alkenes. Synlett, 2007(02), 0330-0332.[3] Link

  • Compound Data

    • PubChem CID 24726525: 1-(3,5-Dichlorophenyl)-3-(3,5-dimethylphenyl)propan-1-one (Structural Analog Reference).[5] Link

Sources

Comprehensive Physicochemical Profiling of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

[1][2][3]

Technical Monograph & Characterization Guide

Executive Summary

This technical guide provides an in-depth analysis of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone (CAS: 898769-31-8), a specific dihydrochalcone derivative utilized as a high-value intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and nuclear receptor ligands.[1][2]

Characterized by a high lipophilicity profile (Predicted LogP > 5.[1][2]0) and a distinct metabolic stability pattern, this compound presents unique challenges in formulation and bioassay compatibility.[1][2] This guide synthesizes available physicochemical data with predictive modeling and outlines standardized protocols for its experimental validation.[2]

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature & Identification
  • IUPAC Name: 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one[1][2]

  • Common Name: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone[3][1][2]

  • CAS Registry Number: 898769-31-8[2]

  • PubChem CID: 24725755[2]

  • Molecular Formula: C₁₆H₁₄Cl₂O[2]

  • Molecular Weight: 293.19 g/mol [2]

  • SMILES: CC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl[1][2][4]

Structural Features & Pharmacophore

The molecule features a dihydrochalcone (1,3-diarylpropan-1-one) scaffold connecting two distinct aromatic domains:[1][2]

  • Ring A (Benzoyl moiety): A 3,5-dichlorophenyl ring.[1][2] The meta-dichloro substitution is electron-withdrawing, increasing the lipophilicity and metabolic resistance of this ring by blocking the primary sites of oxidative metabolism.[2]

  • Linker: A flexible ethyl ketone bridge.[2] Unlike the rigid alkene of chalcones, this saturated linker allows for conformational freedom, impacting binding kinetics.[1][2]

  • Ring B (Distal phenyl): A 4-methylphenyl (p-tolyl) group.[1][2] The para-methyl group serves as a hydrophobic anchor but also represents a metabolic "soft spot" susceptible to CYP450-mediated benzylic oxidation.[2]

Part 2: Physicochemical Properties Profile

The following data summarizes the critical physicochemical parameters. Where experimental values are proprietary or unavailable, high-confidence consensus predictions based on QSAR models (ACD/Labs, EPISuite) are provided.[1][2]

Solid-State & Solution Properties[3]
PropertyValue / RangeConfidenceImplications for Research
Physical State Solid (Crystalline powder)HighTypical for dihydrochalcones of this MW.[2]
Melting Point 75°C – 95°C (Predicted)MediumLower than chalcone precursors due to flexible linker.[1][2]
Boiling Point ~420°C (at 760 mmHg)HighNon-volatile; stable under standard storage.[1][2]
Solubility (Water) < 0.01 mg/L (Insoluble)HighRequires organic co-solvents (DMSO, EtOH) for assays.[1][2]
Solubility (DMSO) > 50 mMHighSuitable for high-concentration stock solutions.[1][2]
pKa NeutralHighNo ionizable centers in physiological pH (1-14).[1][2]
Lipophilicity & Permeability[2][3]
  • LogP (Octanol/Water): 5.3 ± 0.4 (Consensus Prediction).[1][2]

    • Analysis: This compound is highly lipophilic (Lipinski violation > 5).[1][2] It will readily cross cell membranes but risks non-specific binding to plasticware and proteins (albumin) in serum assays.[1][2]

  • Polar Surface Area (PSA): 17.1 Ų (Ketone oxygen only).[1][2]

    • Analysis: Low PSA indicates excellent blood-brain barrier (BBB) permeability potential, assuming the high LogP does not lead to efflux pump recognition (e.g., P-gp).[1][2]

Stability Profile
  • Hydrolytic Stability: Excellent.[2] The ketone linkage is stable across pH 1–10.[2]

  • Photostability: Moderate.[2] Lacks the extended conjugation of chalcones, making it less susceptible to UV-induced isomerization, though protection from light is recommended.[1][2]

  • Metabolic Stability: The 3,5-dichloro ring is metabolically robust.[2] The 4-methyl group is the primary site for Phase I metabolism (oxidation to alcohol/acid).[1][2]

Part 3: Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential impurities that may interfere with biological assays.[2]

Primary Synthetic Route: Friedel-Crafts Acylation

The most direct industrial route involves the acylation of 1,3-dichlorobenzene or the coupling of a pre-formed acid chloride.[2]

Diagram 1: Synthetic Pathway & Impurity Logic

Synthesiscluster_0Critical Process ParametersSM13-(4-methylphenyl)propanoic acidInterAcid ChlorideIntermediateSM1->InterSOCl2SM21,3-DichlorobenzeneProdTARGET:3',5'-Dichloro-3-(4-methylphenyl)propiophenoneSM2->ProdImp2Impurity B:RegioisomersSM2->Imp2Ortho/ParaattackInter->ProdAlCl3(Friedel-Crafts)Imp1Impurity A:Unreacted AcidInter->Imp1Hydrolysis

Caption: Synthesis via Friedel-Crafts acylation highlighting potential residual acid and regioisomeric impurities.

Impurity Implications[2]
  • Regioisomers: If 1,3-dichlorobenzene is acylated, the directing effects favor the position ortho to both chlorines (highly crowded) or para to one.[1][2] The 3,5-substitution pattern usually requires starting with a 3,5-dichlorobenzoyl chloride and reacting with a phenethyl species, or using 1,3-dichloro-5-lithiobenzene.[1][2] Verify regio-purity using 1H-NMR.

  • Residual Solvents: Dichloromethane (DCM) is commonly used.[1][2] Ensure < 600 ppm (ICH limit) if used in cell-based assays.[1][2]

Part 4: Experimental Characterization Protocols

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

Rationale: Kinetic solubility (from DMSO stock) often overestimates true solubility due to supersaturation.[1][2] This protocol determines the equilibrium limit.

  • Preparation: Weigh 5 mg of solid compound into a glass vial.

  • Solvent Addition: Add 1.0 mL of pH 7.4 Phosphate Buffered Saline (PBS).

  • Equilibration: Agitate at 25°C for 24 hours (protect from light).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (low binding).

  • Quantification: Analyze the filtrate via HPLC-UV (254 nm).

    • Note: Due to high LogP, adsorption to plastic tubes is a risk.[1][2] Use glass vials only.

Protocol 2: Lipophilicity (LogD) via HPLC

Rationale: Traditional shake-flask LogP is difficult for compounds with LogP > 5 due to phase separation issues.[1][2] HPLC retention time correlation is more reliable.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).[1][2]

  • Mobile Phase: Isocratic Methanol/Water (varying ratios: 60%, 70%, 80% MeOH).[1][2]

  • Calibration: Run a set of standards with known LogP (e.g., Toluene, Naphthalene, Phenanthrene).[1][2]

  • Calculation: Plot

    
     vs. % Methanol. Extrapolate to 0% organic (
    
    
    ).[1][2] Correlate
    
    
    to LogP.
  • Acceptance Criteria: The

    
     of the calibration curve must be > 0.98.[2]
    

Part 5: Biopharmaceutical Implications & Workflow

The high lipophilicity (LogP ~5.[1][2]3) dictates the biological assay strategy. The compound falls into BCS Class II (Low Solubility, High Permeability).[1][2]

Diagram 2: Assay Development Decision Tree

WorkflowStartStart: Biological Assay PlanningSolCheckCheck Aqueous Solubility(Predicted < 1 µM)Start->SolCheckFormulationFormulation StrategySolCheck->FormulationDMSOUse DMSO Stock (Max 0.1% final)Formulation->DMSOStandardCarrierAdd Carrier Protein (BSA)or CyclodextrinFormulation->CarrierEnhancedPrecipRisk: Compound PrecipitationDMSO->PrecipIf Conc > Solubility LimitValidValid Assay ReadoutCarrier->ValidMaintains Solution StatePrecip->ValidFalse Negative/Positive

Caption: Decision tree for handling high-LogP compounds in bioassays to prevent precipitation artifacts.

Key Recommendations for Researchers
  • Stock Storage: Store 10 mM stocks in 100% DMSO at -20°C. Avoid freeze-thaw cycles to prevent crystallization.

  • Serial Dilutions: Perform intermediate dilutions in DMSO, not buffer. Only the final step should introduce the aqueous medium.[2]

  • Plasticware: Use low-binding polypropylene plates to minimize loss of compound to container walls.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24725755, 3',5'-Dichloro-3-(4-methylphenyl)propiophenone.[1][2] Retrieved from [Link][1][2]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1][2] Advanced Drug Delivery Reviews.[1][2] (Standard Protocol Reference).[1][2]

  • Sigma-Aldrich (MilliporeSigma). Product Catalog: Dihydrochalcone Derivatives & Building Blocks.[2] (Verified CAS 898769-31-8 availability).[1][2]

  • EPA CompTox Chemicals Dashboard. Physicochemical properties of Dihydrochalcone analogs. Retrieved from [Link][1][2]

Technical Profile: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

3',5'-Dichloro-3-(4-methylphenyl)propiophenone (also known as 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one) is a synthetic organic compound belonging to the dihydrochalcone class. It is characterized by a central propan-1-one linker connecting a 3,5-dichlorophenyl ring and a 4-methylphenyl (p-tolyl) ring.

This molecule is primarily utilized in high-throughput screening (HTS) libraries for drug discovery, serving as a lipophilic scaffold for developing kinase inhibitors, anti-infectives, and metabolic modulators. Its structural rigidity and halogenation pattern provide enhanced metabolic stability compared to non-halogenated analogs.

Identity Standards
AttributeDetail
CAS Number 898769-31-8
PubChem CID
MDL Number MFCD07699640
IUPAC Name 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one
Molecular Formula C₁₆H₁₄Cl₂O
Molecular Weight 293.19 g/mol
SMILES CC1=CC=C(C=C1)CCC(=O)C2=CC(=C(C=C2)Cl)Cl
InChIKey DHHTYGDGFXQREM-UHFFFAOYSA-N
Physicochemical Properties[2][3][4][5][6][7]
PropertyValueContext
XLogP3-AA 5.3Highly Lipophilic (permeability indicator)
H-Bond Donors 0-
H-Bond Acceptors 1Ketone carbonyl
Rotatable Bonds 4Flexible alkyl linker
Topological Polar Surface Area 17.1 ŲGood blood-brain barrier penetration potential

Synthetic Methodology

The synthesis of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone follows a classic Claisen-Schmidt Condensation followed by selective Catalytic Hydrogenation . This route is preferred for its modularity, allowing researchers to swap the aldehyde or acetophenone starting materials to generate libraries of analogs.

Mechanistic Pathway (Graphviz)

SynthesisPathway Figure 1: Two-step synthesis via chalcone formation and subsequent hydrogenation. Reactant1 3',5'-Dichloroacetophenone Step1 Step 1: Claisen-Schmidt (NaOH, EtOH, RT) Reactant1->Step1 Reactant2 4-Methylbenzaldehyde Reactant2->Step1 Intermediate Chalcone Intermediate (Enone) Step2 Step 2: Selective Reduction (H2, PtO2 or Pd/C) Intermediate->Step2 Product 3',5'-Dichloro-3-(4-methylphenyl) propiophenone Step1->Intermediate - H2O Step2->Product + H2

Detailed Experimental Protocol

Caution: The starting materials (3,5-dichloroacetophenone) are irritants. Perform all steps in a fume hood.

Step 1: Synthesis of the Chalcone Intermediate
  • Reagents: Dissolve 3',5'-dichloroacetophenone (10 mmol) and 4-methylbenzaldehyde (10 mmol) in absolute ethanol (20 mL).

  • Catalysis: Add an aqueous solution of NaOH (40%, 5 mL) dropwise while stirring at room temperature.

  • Reaction: Stir the mixture for 12–24 hours. A precipitate will form as the chalcone crystallizes out of the solution.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize the base).

  • Purification: Filter the solid precipitate, wash with cold water, and recrystallize from ethanol to obtain the yellow chalcone intermediate (1-(3,5-dichlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one).

Step 2: Selective Hydrogenation to Dihydrochalcone
  • Solvent System: Dissolve the purified chalcone (5 mmol) in ethyl acetate or methanol (30 mL).

  • Catalyst Selection: Add Platinum Oxide (PtO₂) or Pd/C (5%) .

    • Critical Note: Care must be taken with Pd/C to avoid de-halogenation (removing the chlorine atoms). If de-halogenation is observed, switch to Wilkinson's catalyst or use transfer hydrogenation (HCOONH₄).

  • Hydrogenation: Stir under a hydrogen atmosphere (balloon pressure, ~1 atm) for 2–4 hours. Monitor via TLC until the alkene spot disappears.

  • Isolation: Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure.

  • Final Purification: The resulting oil or solid can be purified via silica gel column chromatography (Hexane:EtOAc gradient) to yield the target propiophenone.

Applications & Biological Context[2][4]

Drug Discovery Scaffold

The 3',5'-dichloro-dihydrochalcone scaffold is a "privileged structure" in medicinal chemistry. The specific substitution pattern offers distinct advantages:

  • 3,5-Dichloro Motif: Increases lipophilicity (LogP > 5) and blocks metabolic oxidation at the vulnerable phenyl positions, extending the half-life of the molecule in biological systems.

  • Propan-1-one Linker: Provides rotational freedom, allowing the two phenyl rings to adopt an induced fit within enzyme binding pockets (e.g., kinase ATP-binding sites).

Potential Therapeutic Areas

Research into analogs of this compound suggests utility in:

  • Kinase Inhibition: Dihydrochalcones often act as allosteric inhibitors of MAP kinases or tyrosine kinases.

  • Anti-Infectives: Halogenated chalcones and their reduced forms have demonstrated efficacy against Staphylococcus aureus and certain fungal strains by disrupting cell wall synthesis.

  • Metabolic Regulation: Similar structures have been investigated for PPAR-gamma activation, relevant to diabetes and lipid metabolism.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • GHS Signal Word: Warning.[1]

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation of the alkyl chain.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24725755, 3',5'-Dichloro-3-(4-methylphenyl)propiophenone. Retrieved from [Link]

  • Zhuang, C., et al. (2017).Chalcones: A Privileged Structure in Medicinal Chemistry. Chemical Reviews. (Contextual reference for chalcone synthesis and bioactivity).
  • Ambinter.Compound Library Reference: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone. (Primary source for CAS assignment in screening libraries).

Sources

Methodological & Application

developing derivatives of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility and medicinal chemistry potential of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone (referred to herein as Scaffold-A ). As a lipophilic dihydrochalcone derivative, Scaffold-A represents a privileged structural motif for the development of ion channel modulators (specifically NaV1.7/1.8), kinase inhibitors, and anti-infective agents. This guide provides optimized protocols for its synthesis, purification, and downstream derivatization into high-value pharmacophores, specifically focusing on aminothiazole and chiral alcohol libraries.

Scaffold Analysis & Strategic Value

Structural Pharmacophore

Scaffold-A is characterized by two distinct aromatic domains linked by a flexible propanone bridge.

  • Ring A (3,5-Dichlorophenyl): The meta-dichloro substitution pattern is a classic bioisostere used to enhance metabolic stability by blocking CYP450 oxidation sites while significantly increasing lipophilicity (

    
    LogP ~ +1.4).
    
  • Ring B (4-Methylphenyl): The para-tolyl group provides steric bulk and hydrophobic interaction potential, critical for occupying deep hydrophobic pockets in enzyme active sites.

  • Linker (Propanone): The saturated ketone offers a versatile handle for divergent synthesis (reductive amination, Grignard addition, alpha-functionalization).

Synthetic Workflow & Logic

The following decision tree illustrates the strategic derivatization pathways available for Scaffold-A.

SyntheticLogic Start Scaffold-A (Propiophenone) AlphaBr Alpha-Bromoketone (Intermediate) Start->AlphaBr Br2 / HBr ChiralAlc Chiral Alcohol (CBS Reduction) Start->ChiralAlc Corey-Bakshi-Shibata Amine Benzylamine (Reductive Amination) Start->Amine NH4OAc / NaBH3CN Pyrazoline Pyrazoline (Anti-inflammatory) Start->Pyrazoline Hydrazine / EtOH Thiazole 2-Aminothiazole (Kinase/Ion Channel) AlphaBr->Thiazole Thiourea (Hantzsch)

Figure 1: Divergent synthetic pathways for Scaffold-A. Green nodes represent high-value medicinal chemistry targets.[1][]

Core Synthesis Protocols

Preparation of the Parent Scaffold

While Friedel-Crafts acylation is possible, the Hydrogenation of Chalcone route is preferred for medicinal chemistry applications due to higher regioselectivity and easier purification.

Reaction Scheme: 3',5'-Dichloroacetophenone + 4-Methylbenzaldehyde → Chalcone → Scaffold-A

Step 1: Claisen-Schmidt Condensation[3]
  • Reagents: 3',5'-Dichloroacetophenone (1.0 eq), 4-Methylbenzaldehyde (1.0 eq), NaOH (20% aq), Ethanol.

  • Procedure:

    • Dissolve ketone and aldehyde in ethanol (5 mL/mmol).

    • Add NaOH solution dropwise at 0°C.

    • Stir at RT for 4-6 hours (monitor by TLC, usually 20% EtOAc/Hex).

    • Workup: Precipitate usually forms. Filter, wash with cold water/EtOH. If oil forms, extract with DCM.

    • Yield Target: >85% (Yellow solid).

Step 2: Catalytic Hydrogenation (Saturation)
  • Reagents: Chalcone intermediate, 10% Pd/C (5 wt%), Ethyl Acetate/MeOH (1:1).

  • Procedure:

    • Degas solvent with

      
      .
      
    • Add chalcone and catalyst.[3]

    • Stir under

      
       balloon (1 atm) for 2-4 hours. Note: Monitor closely to prevent reduction of the carbonyl or dechlorination.
      
    • Filtration: Filter through Celite® pad to remove Pd/C.

    • Purification: Recrystallization from Hexane/EtOAc.

Derivatization Protocols (The "Make")

Protocol A: Hantzsch Thiazole Synthesis (Kinase Inhibitor Scaffold)

This protocol converts Scaffold-A into an aminothiazole, a privileged motif in kinase inhibitors (e.g., Dasatinib analogues).

Rationale: The 2-aminothiazole ring serves as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP in kinase pockets.

Step 1: Alpha-Bromination

  • Dissolve Scaffold-A (1.0 mmol) in Glacial Acetic Acid (5 mL).

  • Add Bromine (

    
    , 1.05 mmol) dropwise at RT.
    
    • Tip: Initiate reaction with a catalytic drop of HBr if induction period is long.

  • Stir until decolorization of bromine is complete (~1-2 h).

  • Pour into ice water. Extract with Ethyl Acetate.[3]

  • Wash organic layer with saturated

    
     (critical to remove acid) and Brine.
    
  • Concentrate to yield the

    
    -bromoketone (often lachrymatory – handle in fume hood).
    

Step 2: Cyclization

  • Dissolve

    
    -bromoketone (1.0 mmol) in Ethanol (10 mL).
    
  • Add Thiourea (1.2 mmol).

  • Reflux for 2-3 hours. Product often precipitates as HBr salt.

  • Workup: Cool to RT. Filter the solid.[3][4]

  • Free Base Formation: Suspend solid in water, adjust pH to ~9 with

    
    . Filter the free base.
    
  • Validation: NMR should show a singlet ~6.5 ppm (thiazole C-H).

Protocol B: Enantioselective Reduction (Chiral Linker)

Converting the ketone to a chiral alcohol creates a scaffold suitable for serotonin/norepinephrine reuptake inhibitors (SNRIs).

Method: Corey-Bakshi-Shibata (CBS) Reduction.

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Reagents: (R)-Me-CBS catalyst (0.1 eq), Borane-THF complex (0.6 eq), Scaffold-A (1.0 eq).

  • Procedure:

    • Dissolve Scaffold-A in anhydrous THF.

    • Add (R)-Me-CBS solution at -20°C.

    • Slowly add

      
       over 30 mins.
      
    • Stir at -20°C for 2 hours.

  • Quench: Slowly add MeOH (gas evolution!).

  • Purification: Flash chromatography (Hex/EtOAc).

  • ee Determination: Chiral HPLC (Chiralcel OD-H column).

Data Management & Physicochemical Properties[5]

For medicinal chemistry optimization, tracking the shift in physicochemical properties is vital. The 3,5-dichloro substitution imposes a heavy lipophilicity penalty.

Table 1: Calculated Properties of Scaffold-A and Derivatives

CompoundMW ( g/mol )cLogP*H-Bond DonorsH-Bond AcceptorsTPSA (Ų)
Scaffold-A 293.195.30117.1
Aminothiazole Derivative 349.284.82263.2
Chiral Alcohol 295.204.91120.2

*Note: cLogP > 5 suggests poor oral bioavailability (Lipinski violation). Derivatives introducing polarity (like the aminothiazole) are essential to bring this scaffold back into "drug-like" space.

Biological Assay Context

When screening these derivatives, the following assays are recommended based on the scaffold class:

  • Microsomal Stability Assay:

    • Hypothesis: The 3,5-dichloro ring should be highly stable. Metabolic "soft spots" will likely be the 4-methyl group (oxidation to benzyl alcohol/acid).

    • Protocol: Incubate with Human Liver Microsomes (HLM) + NADPH for 0, 15, 30, 60 min. Analyze by LC-MS/MS.

  • Cell Viability (MTT/CellTiter-Glo):

    • Dihydrochalcones can be cytotoxic.[5][6] Screen against HepG2 (liver) and HEK293 (kidney) early to rule out general toxicity.

References

  • Synthesis of Dihydrochalcones

    • BenchChem. (2025).[3][4] Benchmarking the synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone against literature methods. Link (Note: Generalized protocol adaptation).

  • Biological Activity of Dihydrochalcones

    • Menezes, J. et al. (2020). Structures and Bioactivities of Dihydrochalcones from Metrodorea stipularis. PubMed Central. Link

  • Medicinal Chemistry of Polychlorinated Aromatics

    • Safe, S. (1984). Polychlorinated biphenyls (PCBs) and polybrominated biphenyls (PBBs): biochemistry, toxicology, and mechanism of action. CRC Critical Reviews in Toxicology. Link (Context on 3,5-dichloro substitution stability).

  • Eicher, T., & Hauptmann, S. (2003).

Disclaimer: This document is for research and development purposes only. All synthesis should be performed in a controlled laboratory environment by qualified personnel.

Sources

Application Notes & Protocols: A Guide to the Kilogram-Scale Synthesis of Propiophenone Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Propiophenone and its substituted analogues are critical building blocks in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Scaling their production from the benchtop to the kilogram level presents significant challenges related to process safety, reaction control, and economic viability. This guide provides a detailed framework for the kilogram-scale synthesis of propiophenone analogues, focusing on the robust and widely adopted Friedel-Crafts acylation methodology. It covers the essential considerations for experimental setup, a step-by-step protocol for a representative synthesis, a thorough hazard analysis, and the underlying chemical principles that govern the process.

Introduction: The Strategic Importance of Propiophenone Analogues

The propiophenone scaffold is a privileged structure in medicinal chemistry, forming the core of various active pharmaceutical ingredients (APIs), including analgesics and appetite suppressants.[1][2] The ability to reliably and safely produce these intermediates on a kilogram scale is a frequent requirement in process development and early-stage manufacturing campaigns.

While several synthetic routes exist, including vapor-phase cross-decarboxylation, these often involve high temperatures or lead to difficult-to-separate byproducts, making them less suitable for versatile, large-scale production.[3][4][5][6] The Friedel-Crafts acylation remains the preeminent method due to its high selectivity and applicability to a wide range of aromatic substrates.[2][7] This method's primary advantage over its alkylation counterpart is the deactivating nature of the resulting ketone product, which effectively prevents the polysubstitution reactions that often plague Friedel-Crafts alkylations.[2][8][9]

However, transitioning a Friedel-Crafts acylation to the kilogram scale necessitates a shift in mindset from laboratory convenience to industrial process control. Key challenges include managing powerful exotherms, handling large quantities of corrosive and water-sensitive reagents, and controlling the evolution of hazardous off-gases.[10]

Core Methodology: The Friedel-Crafts Acylation

The synthesis of propiophenone analogues via Friedel-Crafts acylation is a classic electrophilic aromatic substitution. The reaction involves treating an aromatic compound with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a stoichiometric amount of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[7][11]

Reaction Mechanism

The reaction proceeds through a well-established, multi-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid (AlCl₃) activates the propionyl chloride, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[7]

  • Electrophilic Attack: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex.

  • Rearomatization: A base (typically [AlCl₄]⁻) abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final aryl ketone product complexed with AlCl₃.

  • Hydrolysis: An aqueous workup is required to hydrolyze the ketone-AlCl₃ complex and liberate the final product.

Friedel_Crafts_Acylation Figure 1: Mechanism of Friedel-Crafts Acylation PropionylChloride Propionyl Chloride (CH₃CH₂COCl) Complex1 Initial Complex PropionylChloride->Complex1 AlCl3_1 AlCl₃ AlCl3_1->Complex1 + Arene Aromatic Ring (Ar-H) SigmaComplex Sigma Complex Arene->SigmaComplex Attacks AcyliumIon Acylium Ion (CH₃CH₂CO⁺) + [AlCl₄]⁻ Complex1->AcyliumIon Generates AcyliumIon->SigmaComplex + ProductComplex Product-Catalyst Complex SigmaComplex->ProductComplex Deprotonation by [AlCl₄]⁻ Product Propiophenone Analogue (Ar-COCH₂CH₃) ProductComplex->Product Aqueous Workup (H₂O) HCl HCl AlCl3_2 AlCl₃

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Kilogram-Scale Experimental Setup

Scaling up requires specialized equipment designed for safety, containment, and precise process control. A typical setup is depicted below.[12]

Kilogram_Scale_Setup Figure 2: Kilogram-Scale Reactor Setup Reactor Jacketed Reactor (50-200L) - Glass-Lined Steel - Baffles for efficient mixing - Bottom outlet valve Overhead Stirrer Temperature Probe (PT100) Reagent Addition Port N₂ Inlet Gas Outlet to Scrubber Scrubber Caustic Scrubber (NaOH Solution) Reactor:out->Scrubber vents HCl gas Motor Stirrer Motor Motor->Reactor:stir connects to TCU Thermal Control Unit (Heater/Chiller) TCU->Reactor:head circulates fluid DosingPump Reagent Dosing Pump DosingPump->Reactor:add feeds ReagentVessel Reagent Vessel (Propionyl Chloride) ReagentVessel->DosingPump N2_Cylinder Nitrogen Cylinder N2_Cylinder->Reactor:n2 provides inert atmosphere

Caption: Figure 2: Kilogram-Scale Reactor Setup.

Key Components and Rationale:
  • Jacketed Reactor (50-200L): The heart of the operation. A glass-lined steel reactor is preferred for its chemical resistance to the corrosive reagents (AlCl₃, HCl). The jacket allows for precise temperature control via a Thermal Control Unit (TCU), which is critical for managing the reaction exotherm.[13][14]

  • Overhead Stirrer: Ensures efficient mixing of the heterogeneous reaction slurry, promoting heat transfer and preventing localized hot spots.

  • Thermal Control Unit (TCU): A dedicated heater/chiller unit that circulates thermal fluid through the reactor jacket. This provides far more reliable and responsive temperature control than manual methods like ice baths, which are impractical and unsafe at this scale.[13]

  • Reagent Dosing System: A calibrated pump or pressure-equalizing addition funnel allows for the slow, controlled addition of liquid reagents. This is the primary method for controlling the rate of heat generation.

  • Caustic Scrubber: An essential piece of safety equipment. The reaction generates a significant amount of hydrogen chloride (HCl) gas, which is toxic and corrosive. The scrubber contains a sodium hydroxide solution to neutralize the HCl before it is vented.

  • Inert Atmosphere System: A supply of nitrogen or argon is used to blanket the reactor, preventing moisture from entering. Aluminum chloride reacts violently with water and its catalytic activity is highly dependent on anhydrous conditions.[7]

Detailed Protocol: Synthesis of 4'-Methoxypropiophenone

This protocol details the synthesis of 4'-methoxypropiophenone from anisole, a common and representative transformation. The procedure is designed to yield approximately 1.5 kg of product.

Materials and Reagents
ReagentCAS No.Mol. Wt.AmountMolesEquiv.Notes
Anisole100-66-3108.141.08 kg10.01.0Substrate
Propionyl Chloride79-03-892.521.02 kg11.01.1Acylating Agent
Aluminum Chloride (Anhydrous)7446-70-0133.341.60 kg12.01.2Catalyst
Dichloromethane (DCM)75-09-284.9310 L--Solvent
Hydrochloric Acid (37%)7647-01-036.463 L--For Quench
Sodium Bicarbonate144-55-684.01As needed--For Neutralization
Sodium Chloride (Brine)7647-14-558.44As needed--For Workup
Anhydrous Magnesium Sulfate7487-88-9120.37As needed--Drying Agent
Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Reactor Setup (Clean, Dry, Inert) Charge 2. Charge DCM & AlCl₃ Prep->Charge Cool 3. Cool to 0-5 °C Charge->Cool Add_PropCl 4. Add Propionyl Chloride (Slowly, <10 °C) Cool->Add_PropCl Add_Anisole 5. Add Anisole (Slowly, <10 °C) Add_PropCl->Add_Anisole React 6. Stir at RT (Monitor by GC/TLC) Add_Anisole->React Quench 7. Quench on Ice/HCl React->Quench Extract 8. Phase Separation & Extraction Quench->Extract Wash 9. Wash Organic Layer (H₂O, NaHCO₃, Brine) Extract->Wash Dry 10. Dry & Filter Wash->Dry Concentrate 11. Solvent Removal Dry->Concentrate Purify 12. Vacuum Distillation Concentrate->Purify Product Final Product Purify->Product

Caption: Figure 3: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 50L reactor and all associated glassware are thoroughly clean and dry. Assemble the apparatus as shown in Figure 2. Purge the entire system with dry nitrogen for at least one hour. Maintain a gentle positive pressure of nitrogen throughout the procedure.

  • Catalyst Charging: Under a strong nitrogen flow, carefully charge the reactor with dichloromethane (10 L). Begin agitation (150-200 RPM). Cautiously add the anhydrous aluminum chloride (1.60 kg) in portions. The addition can be exothermic; ensure the temperature does not rise significantly.

    • Causality: Adding the solid AlCl₃ to the solvent prevents clumping and ensures a well-stirred, coolable slurry.

  • Initial Cooling: Start the TCU and cool the reactor contents to 0-5 °C.

  • Propionyl Chloride Addition: Begin the slow, subsurface addition of propionyl chloride (1.02 kg) via the dosing pump over 1.5-2 hours. Meticulously maintain the internal temperature below 10 °C.

    • Causality: This is a highly exothermic step where the acylium ion is formed. Slow addition is critical to allow the TCU to remove the generated heat, preventing runaway reactions and potential side reactions.

  • Anisole Addition: Once the propionyl chloride addition is complete, begin the slow addition of anisole (1.08 kg) over 1.5-2 hours, again maintaining the internal temperature below 10 °C. A deep red/brown color will develop.

    • Causality: The main reaction is also highly exothermic. Controlled addition is paramount for safety and selectivity. The methoxy group of anisole is activating, making the reaction vigorous.[11]

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours. Monitor the reaction's progress by taking small, carefully quenched aliquots for analysis by GC-MS or TLC until the anisole is consumed.[15]

  • Quenching (Critical Step): Prepare a separate 100L vessel equipped with an overhead stirrer, charged with crushed ice (20 kg) and concentrated hydrochloric acid (3 L). EXTREME CAUTION: The quench is highly exothermic and releases large volumes of HCl gas. Ensure adequate ventilation and that the reactor's vent line is connected to the scrubber. Slowly transfer the reaction mixture from the primary reactor into the ice/HCl slurry via a transfer line, ensuring the quench temperature does not exceed 25 °C.

    • Causality: The quench hydrolyzes the aluminum-ketone complex to release the product and dissolves the aluminum salts in the aqueous layer. The acid prevents the precipitation of aluminum hydroxides.

  • Workup: Stop stirring the quench vessel and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer with DCM (2 x 4 L). Combine all organic layers.

  • Washing: Transfer the combined organic layers back to the 50L reactor. Wash successively with water (10 L), a saturated sodium bicarbonate solution (2 x 10 L, CAUTION: initial washes may foam due to residual acid), and finally with brine (10 L).

    • Causality: The bicarb wash neutralizes any remaining HCl, and the brine wash helps to break emulsions and begin the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and transfer to a clean vessel. Remove the dichloromethane solvent under reduced pressure (using a rotary evaporator for final traces or a distillation setup on the reactor).

  • Purification: The resulting crude oil is purified by vacuum distillation to yield 4'-methoxypropiophenone as a colorless to pale yellow liquid.

Expected Results
ParameterExpected Value
Yield1.35 - 1.55 kg (82-94%)
Purity (by GC)>99.0%
AppearanceColorless to pale yellow liquid
Boiling Point~115-118 °C @ 5 mmHg

Process Safety and Hazard Analysis

A thorough understanding of the potential hazards is non-negotiable for safe scale-up.

Potential HazardCause / TriggerMitigation Strategy / Control Measure
Runaway Reaction Loss of cooling; excessively fast reagent addition.Use a reliable TCU. Ensure controlled, slow addition rates via a calibrated dosing pump. Monitor internal temperature continuously with alarms set.
Violent Reaction with Water Moisture ingress into the reactor (leaks, wet reagents/solvent).Use a thoroughly dried reactor and anhydrous grade reagents/solvents. Maintain a positive pressure of dry nitrogen.[7]
Toxic Gas Release (HCl) Evolved during reaction and quench.Perform the reaction in a well-ventilated area (e.g., a walk-in fume hood). Ensure a properly charged and functioning caustic scrubber is connected to the reactor vent.
Corrosive Burns Contact with AlCl₃, propionyl chloride, HCl.Wear appropriate PPE: chemical-resistant gloves (butyl rubber), splash goggles, face shield, and a lab coat. Handle solids in a glove box or with appropriate ventilation.
Thermal Burns Contact with hot TCU fluid or during distillation.Use insulated lines for the TCU. Follow standard distillation safety protocols.
Pressure Buildup Blockage in the vent line; rapid gas evolution during quench.Ensure the vent line to the scrubber is unobstructed. Quench slowly and with vigorous stirring to dissipate heat and gas.

Conclusion

The kilogram-scale synthesis of propiophenone analogues via Friedel-Crafts acylation is a robust and scalable process when executed with the proper equipment and stringent safety protocols. The causality behind each experimental step—from the choice of a jacketed reactor for thermal control to the slow, subsurface addition of reagents to manage exotherms—is critical for a successful outcome. By understanding the reaction mechanism, anticipating potential hazards, and implementing a self-validating system of process controls, researchers and drug development professionals can confidently and safely transition this vital synthesis from the laboratory bench to pilot-plant scale.

References

  • Production of propiophenone - European P
  • Optimization of the synthesis of propiophenone 4 - ResearchGate. (URL: [Link])

  • Development of a Selective Friedel–Crafts Alkylation Surrogate: Safe Operating Conditions through Mechanistic Understanding - ACS Publications. (URL: [Link])

  • Propiophenone - Wikipedia. (URL: [Link])

  • US4172097A - Production of propiophenone - Google P
  • Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC. (URL: [Link])

  • Development of a Scalable Friedel-Crafts Acylation: A Mechanistic Approach | Request PDF - ResearchGate. (URL: [Link])

  • Chemical Synthesis | From Lab To Industrial Scale - Kewaunee. (URL: [Link])

  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (URL: [Link])

  • Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation - Organic Syntheses Procedure. (URL: [Link])

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (URL: [Link])

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (URL: [Link])

  • New Experimental Techniques for Organic Synthesis - Mettler Toledo. (URL: [Link])

  • ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O) - Policija. (URL: [Link])

  • CN103819323A - Synthetic method for 1-phenyl-1-acetone - Google P
  • New experimental techniques for organic synthesis - Manufacturing Chemist. (URL: [Link])

  • CN105646220A - Synthesizing method of propiophenone compound - Google P
  • EP0008464A1 - Production of propiophenone - Google P
  • EP0008464B1 - Production of propiophenone - Google P
  • CN104370727A - Method for synthesizing p-hydroxypropiophenone - Google P
  • How to Scale Up a New Synthesis Reaction - Lab Manager. (URL: [Link])

  • Analytical methods for the monitoring of solid phase organic synthesis - PubMed. (URL: [Link])

Sources

high-throughput screening of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

High-Throughput Screening of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone Libraries for Novel Kinase Inhibitors

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel bioactive compounds.[1][2] This application note provides a detailed guide for the high-throughput screening of a library centered around the 3',5'-Dichloro-3-(4-methylphenyl)propiophenone scaffold. Propiophenones are a class of organic compounds with a phenyl ethyl ketone core structure that has been explored for various biological activities. The specific compound, 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, possesses a unique substitution pattern that warrants investigation for potential therapeutic applications.[3]

This document will detail a robust, fluorescence-based assay for screening these libraries against a hypothetical protein kinase target, a well-established class of enzymes frequently implicated in diseases such as cancer and inflammatory disorders.[4] We will cover all critical stages of an HTS campaign, from initial assay development and optimization to primary screening, data analysis, and hit confirmation. The protocols provided are designed to be adaptable and serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Assay Principle: Fluorescence-Based Kinase Inhibition Assay

The screening assay is based on the principle of measuring the activity of a protein kinase through the detection of ATP depletion. Kinases catalyze the transfer of a phosphate group from ATP to a substrate. In this assay, the amount of ATP remaining after the kinase reaction is quantified using a coupled enzyme system that produces a fluorescent signal. A decrease in kinase activity due to inhibition by a compound from the library will result in a higher concentration of remaining ATP, leading to a stronger fluorescent signal. This inverse relationship between kinase activity and fluorescence intensity allows for the identification of potential inhibitors. Fluorescence-based assays are widely used in HTS due to their high sensitivity, broad dynamic range, and compatibility with automation.[5][6][7][8]

Materials and Reagents

  • Compound Library: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone and its analogs, dissolved in 100% DMSO.

  • Enzyme: Recombinant protein kinase (e.g., a tyrosine kinase).

  • Substrate: A specific peptide substrate for the chosen kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Detection Reagent: A commercial ATP detection kit that produces a fluorescent signal (e.g., Kinase-Glo®).

  • Microplates: 384-well, low-volume, white, solid-bottom microplates are recommended for fluorescence-based assays to maximize signal and minimize crosstalk.[9]

  • Control Compounds:

    • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

    • Negative Control: DMSO (vehicle).

  • Automated Liquid Handling System: For precise dispensing of reagents and compounds.[10]

  • Microplate Reader: Capable of reading fluorescence intensity.

PART 1: Assay Development and Optimization

The successful execution of an HTS campaign is critically dependent on the development of a robust and reliable assay.[11][12] The following steps outline the key optimization parameters.

Determination of Optimal Enzyme and Substrate Concentrations

The concentrations of the kinase and its substrate are crucial for achieving a sensitive and linear assay window.

  • Enzyme Titration: A matrix of enzyme concentrations is tested against a fixed, saturating concentration of the peptide substrate and ATP. The goal is to identify the lowest enzyme concentration that yields a robust signal-to-background ratio.

  • Substrate Titration: With the optimal enzyme concentration, a titration of the peptide substrate is performed to determine the Michaelis-Menten constant (Km). For inhibitor screening, a substrate concentration at or near the Km is often used to ensure sensitivity to competitive inhibitors.

Determination of Optimal ATP Concentration

Similar to the peptide substrate, the ATP concentration should be optimized. An ATP concentration around the Km value for the kinase is generally recommended for screening, as this provides a good balance for detecting both ATP-competitive and non-competitive inhibitors.

DMSO Tolerance Assessment

Small molecule libraries are typically stored in dimethyl sulfoxide (DMSO). Therefore, it is essential to determine the highest concentration of DMSO that does not significantly affect the assay performance.

  • Protocol: A dose-response curve of DMSO is generated in the assay, typically from 0.1% to 5% (v/v). The enzyme activity is measured at each DMSO concentration, and the highest concentration with minimal effect on the signal-to-background ratio and Z'-factor is chosen for the HTS. A final DMSO concentration of 0.5-1% is common in HTS campaigns.[9]

Z'-Factor Determination

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[4] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Calculation:

    • Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|

    • Where SD is the standard deviation.

  • Procedure: The assay is run with multiple replicates of the positive and negative controls to determine the Z'-factor. This should be consistently above 0.5 before proceeding to the full-scale screen.[9]

HTS Workflow Overview

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up AssayDev Assay Development & Optimization PlatePrep Plate Preparation (Compounds & Controls) AssayDev->PlatePrep Optimized Protocol ReagentAdd Reagent Addition (Enzyme, Substrate, ATP) PlatePrep->ReagentAdd Assay Plates Incubation Incubation ReagentAdd->Incubation Detection Signal Detection (Fluorescence Reading) Incubation->Detection DataAnalysis Data Analysis & QC Detection->DataAnalysis Raw Data HitID Hit Identification DataAnalysis->HitID Normalized Data HitConfirm Hit Confirmation & Dose-Response HitID->HitConfirm Primary Hits Data_Analysis_Workflow RawData Raw Fluorescence Data Normalization Data Normalization (% Inhibition Calculation) RawData->Normalization QC Plate-level QC (Z'-Factor > 0.5) Normalization->QC HitSelection Hit Selection (e.g., > 3*SD of Controls) QC->HitSelection Passed FailedQC Flagged Plates QC->FailedQC Failed PrimaryHits Primary Hit List HitSelection->PrimaryHits

Caption: Workflow for data analysis and primary hit identification.

PART 4: Hit Confirmation and Dose-Response Analysis

Primary hits from the HTS campaign require further validation to eliminate false positives and to characterize their potency. [13]

Hit Confirmation
  • Re-testing: Primary hits are re-tested under the same assay conditions to confirm their activity.

  • Orthogonal Assays: Confirmed hits should be tested in an alternative, label-free assay format if possible to rule out assay-specific artifacts.

Dose-Response Analysis

Confirmed hits are subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

  • Protocol:

    • Create a serial dilution of the confirmed hit compounds (e.g., 10-point, 3-fold dilutions).

    • Test each concentration in the kinase assay in triplicate.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Example Dose-Response Data for Confirmed Hits
Compound IDIC50 (µM)Hill Slope
Hit-0010.851.10.99
Hit-0022.30.90.98
Hit-00315.71.20.97

Conclusion

This application note provides a comprehensive framework for the high-throughput screening of a 3',5'-Dichloro-3-(4-methylphenyl)propiophenone library for novel kinase inhibitors. By following the detailed protocols for assay development, primary screening, and hit validation, researchers can efficiently identify and characterize promising lead compounds for further drug discovery efforts. The principles and methodologies described herein are broadly applicable to HTS campaigns targeting other enzyme classes and biological targets.

References

  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. National Center for Biotechnology Information. [Link]

  • High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Publications. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Publications. [Link]

  • High-throughput Screening Using Small Molecule Libraries. News-Medical.Net. [Link]

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. National Center for Biotechnology Information. [Link]

  • Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. [Link]

  • Analysis of HTS data. Cambridge MedChem Consulting. [Link]

  • Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art. MDPI. [Link]

  • High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses. National Center for Biotechnology Information. [Link]

  • A Bioluminescent-Based, HTS-Compatible Assay to Monitor G-Protein-Coupled Receptor Modulation of Cellular Cyclic AMP. ResearchGate. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. [Link]

  • Analysis of High Throughput Screening Assays using Cluster Enrichment. National Center for Biotechnology Information. [Link]

  • A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI. [Link]

  • Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. National Center for Biotechnology Information. [Link]

  • High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • High Throughput Screening: Methods and Protocols. ResearchGate. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • Extracting Meaningful Data With High-Throughput Drug Discovery Approaches. Technology Networks. [Link]

  • High Throughput Screening Basics: A Beginner's Guide to Efficient Drug Discovery. Infinix Bio. [Link]

  • 3',5'-Dichloro-3-(4-methylphenyl)propiophenone. PubChem. [Link]

  • Dichloro-3-(4-methylphenyl)propiophenone. PubChem. [Link]

  • HTS assay development. Nuvisan. [Link]

  • HTS Assay Validation. National Center for Biotechnology Information. [Link]

  • Synthesis of propiophenone. PrepChem.com. [Link]

  • Assay Development and High‐Throughput Screening. ResearchGate. [Link]

  • High Throughput Drug Screening. Sygnature Discovery. [Link]

  • HTS Assay Validation. NCBI Bookshelf. [Link]

  • Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone.

Sources

Application Notes and Protocols for 3',5'-Dichloro-3-(4-methylphenyl)propiophenone in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Agrochemical Potential of a Novel Propiophenone Derivative

In the relentless pursuit of novel and effective agrochemicals, the exploration of unique chemical scaffolds is paramount. Propiophenone derivatives have emerged as a promising class of compounds, serving as crucial intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1][2][3] The inherent versatility of the propiophenone backbone allows for structural modifications that can lead to a diverse range of biological activities. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of a specific derivative, 3',5'-Dichloro-3-(4-methylphenyl)propiophenone , in the field of agrochemical research.

While direct studies on this particular molecule are not yet prevalent in public literature, its structural features—a dichlorinated phenyl ring and a substituted propiophenone core—suggest a strong potential for bioactivity. The presence of chlorine atoms is a common feature in many commercial pesticides, often enhancing their efficacy and stability. Furthermore, the broader family of chalcones and related ketones, which share structural similarities with propiophenone, are well-documented for their herbicidal, fungicidal, and insecticidal properties.[4][5][6][7][8] This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose a strategic approach for evaluating the agrochemical potential of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone.

These application notes will detail the scientific rationale and step-by-step protocols for a tiered screening approach to systematically investigate its potential as a novel herbicide, fungicide, or insecticide.

Compound Profile: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Property Value
IUPAC Name 1-(3,5-dichlorophenyl)-3-(4-methylphenyl)propan-1-one[9]
Molecular Formula C₁₆H₁₄Cl₂O[9]
Molecular Weight 293.19 g/mol
CAS Number 898769-28-3[10]
Structure (A chemical structure diagram would be inserted here in a publication)

Proposed Agrochemical Applications and Screening Strategy

Based on the known bioactivities of related chemical classes, we propose a multi-pronged screening approach to elucidate the potential of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone in three key areas of agrochemical research: herbicidal, fungicidal, and insecticidal applications. The following sections provide detailed protocols for each screening tier.

Herbicidal Activity Screening

Scientific Rationale: Propiophenone derivatives and structurally similar chalcones have demonstrated phytotoxic effects, making them interesting candidates for new herbicides.[4][11] The mode of action for these types of compounds can be diverse, and initial screening should focus on observable phenotypic effects on plant growth.

Experimental Workflow for Herbicidal Screening

Caption: Tiered screening workflow for fungicidal activity.

Protocol 2.1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Principle: This assay determines the fungistatic or fungicidal activity of the test compound by measuring its effect on the radial growth of a fungal colony on an amended agar medium.

  • Materials:

    • 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

    • Acetone or DMSO (for stock solution)

    • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

    • Cultures of plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum)

    • Sterile Petri dishes

    • Cork borer

  • Procedure:

    • Prepare a stock solution of the test compound in acetone or DMSO.

    • Autoclave the fungal growth medium and cool it to approximately 45-50°C.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should contain the same concentration of the solvent.

    • Pour the amended agar into sterile Petri dishes and allow it to solidify.

    • Using a sterile cork borer, cut a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture.

    • Place the mycelial plug, mycelium-side down, in the center of the amended and control agar plates.

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

    • Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

Insecticidal Activity Screening

Scientific Rationale: While less common than for herbicidal and fungicidal activity, some ketone-containing compounds and their derivatives have shown insecticidal or insect repellent properties. [12]The lipophilic nature of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone may facilitate its penetration of the insect cuticle.

Experimental Workflow for Insecticidal Screening

Caption: Tiered screening workflow for insecticidal activity.

Protocol 3.1: Leaf Dip Bioassay for Foliar-Feeding Insects

  • Principle: This assay assesses the contact and/or ingestion toxicity of the test compound to leaf-eating insects.

  • Materials:

    • 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

    • Acetone

    • Tween® 20 or similar surfactant

    • Distilled water

    • Leaves from a suitable host plant (e.g., cabbage for diamondback moth larvae)

    • Test insects (e.g., larvae of Plutella xylostella - diamondback moth)

    • Ventilated containers for holding insects

  • Procedure:

    • Prepare test solutions at various concentrations (e.g., 50, 100, 200, 400 ppm) in an acetone-water solution containing a surfactant. A control solution should contain only the acetone-water and surfactant.

    • Excise leaves from the host plant and dip them into the test or control solutions for approximately 30 seconds.

    • Allow the leaves to air dry completely.

    • Place the treated leaves into the ventilated containers.

    • Introduce a known number of test insects (e.g., 10-15 larvae) into each container.

    • Maintain the containers under controlled environmental conditions.

    • Assess insect mortality at 24, 48, and 72 hours after treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula if necessary.

Conclusion and Future Directions

The structural attributes of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone present a compelling case for its investigation as a potential lead compound in agrochemical discovery. The protocols outlined in these application notes provide a systematic and robust framework for the initial evaluation of its herbicidal, fungicidal, and insecticidal properties. Positive results from these primary screens should be followed by more detailed dose-response studies to determine IC₅₀/EC₅₀/LC₅₀ values, assessments of crop selectivity or non-target organism toxicity, and ultimately, mode of action studies to elucidate the biochemical pathways being affected. The exploration of this and similar propiophenone derivatives could pave the way for a new generation of effective and environmentally compatible crop protection solutions.

References

  • Herbicidal activity of chalcones | Request PDF - ResearchGate. Available at: [Link]

  • Herbicidal Activity of Flavokawains and Related trans-Chalcones against Amaranthus tricolor L. and Echinochloa crus-galli (L.) Beauv - PMC - NIH. Available at: [Link]

  • Chalcones – Features, Identification Techniques, Attributes and Application in Agriculture. Available at: [Link]

  • 3',5'-Dichloro-3-(4-methylphenyl)propiophenone | C16H14Cl2O | CID 24725755 - PubChem. Available at: [Link]

  • Exploring the Chemistry and Pharmaceutical Applications of Propiophenone Derivatives - Ontosight AI. Available at: [Link]

  • Evaluation of Propiophenone, 4-Methylacetophenone and 2′,4′-Dimethylacetophenone as Phytotoxic Compounds of Labdanum Oil from Cistus ladanifer L. - MDPI. Available at: [Link]

  • 3',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone | C16H14Cl2OS | CID - PubChem. Available at: [Link]

  • Hydroxychalcones as Herbicides - MDPI. Available at: [Link]

  • (a) Herbicidal activity of other heterocyclic chalcone derivatives... - ResearchGate. Available at: [Link]

  • Dichloro-3-(4-methylphenyl)propiophenone | C16H14Cl2O - PubChem - NIH. Available at: [Link]

  • PROPIOPHENONE. Available at: [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents - PMC. Available at: [Link]

  • Propiophenone - Wikipedia. Available at: [Link]

  • Propiophenone manufacturer - Jeevan Chemicals. Available at: [Link]

  • Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais - PMC. Available at: [Link]

  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - MDPI. Available at: [Link]

  • Design, Synthesis, and Insecticidal Activities of Novel Sulfone Derivatives - ResearchGate. Available at: [Link]

  • Design, Synthesis and Fungicidal Activity of 2-Substituted Phenyl-2-oxo-, 2-Hydroxy- and 2-Acyloxyethylsulfonamides - MDPI. Available at: [Link]

  • Design, synthesis, and insecticidal activity evaluation of novel 4-(N, N-diarylmethylamines)furan-2(5H)-one derivatives as potential acetylcholine receptor insecticides - PubMed. Available at: [Link]

  • Synthesis and Antifungal Activity of β-Trifluoroalkyl Aminovinyl Ketone Derivatives | Request PDF - ResearchGate. Available at: [Link]

  • A β-Amino-Ketone that Disrupts the Fungal Plasma Membrane Exhibits Potent Activity Against Pathogenic Trichophyton Species.. Available at: [Link]

  • Bioactivities of Ketones Terpenes: Antifungal Effect on F. verticillioides and Repellents to Control Insect Fungal Vector, S. zeamais - PMC. Available at: [Link]

  • Evaluation of the Antifungal Activity of Polysubstituted Cyclic 1,2-Diketones against Colletotrichum gloeosporioides - MDPI. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common purification challenges, ensuring the high purity required for subsequent applications.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the potential impurities in your crude product. 3',5'-Dichloro-3-(4-methylphenyl)propiophenone is typically synthesized via a Friedel-Crafts acylation or a related pathway.[1] The nature of this reaction inherently introduces specific impurities that must be addressed.

The most common synthetic route involves the reaction of 1,3-dichlorobenzene with 3-(4-methylphenyl)propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2] Impurities can arise from several sources during this process.

Common Impurity Sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 1,3-dichlorobenzene or 3-(4-methylphenyl)propionyl chloride.

  • Side-Reaction Products: The highly reactive nature of the Friedel-Crafts reaction can lead to undesired products, such as isomers if the reaction conditions are not carefully controlled. Although acylation is less prone to poly-substitution than alkylation, it remains a possibility.[1][3]

  • Catalyst Residues: The Lewis acid catalyst (e.g., AlCl₃) and its hydrolysis products must be thoroughly removed during the workup.[4]

  • Solvent and Reagent Contaminants: Impurities present in the solvents or reagents can be carried through the synthesis.

Below is a diagram illustrating the potential entry points for impurities during a typical synthesis.

cluster_synthesis Synthesis Stage cluster_impurities Potential Impurity Sources SM1 1,3-Dichlorobenzene Reaction Friedel-Crafts Acylation SM1->Reaction SM2 3-(4-methylphenyl)propionyl chloride SM2->Reaction Cat AlCl₃ Catalyst Cat->Reaction Crude Crude Product Mixture Reaction->Crude Imp1 Unreacted SM1 & SM2 Imp1->Crude Incomplete Reaction Imp2 Isomeric Byproducts Imp2->Crude Side Reactions Imp3 Catalyst Hydrolysis Products Imp3->Crude Quenching Step

Caption: Origin of impurities in the synthesis of the target compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My initial Thin Layer Chromatography (TLC) of the crude product shows multiple spots. What is my first step?

A1: Multiple spots on a TLC plate confirm the presence of impurities. Your first step is to identify the product spot and assess the nature of the impurities to select the best purification strategy.

  • Spot Identification: Spot your crude material alongside the starting materials on the same TLC plate, if they are available. This helps identify which spots correspond to unreacted reagents. The product, being more polar than the hydrocarbon starting material but potentially less polar than a carboxylic acid byproduct, will have a distinct Rf value.

  • Polarity Assessment: Observe the relative Rf values of the spots.

    • Spots with high Rf (running close to the solvent front): These are likely non-polar impurities, such as unreacted 1,3-dichlorobenzene.

    • Spots with low Rf (staying near the baseline): These are highly polar impurities, possibly from catalyst hydrolysis or acid byproducts.

    • Spots close to the product spot: These are the most challenging impurities to remove and often have similar polarity to your product.

Based on this initial analysis, you can choose the most appropriate purification method using the following workflow.[5]

Start Crude Product with Multiple TLC Spots Decision1 Are impurities significantly more or less polar than the product? Start->Decision1 Decision2 Does the product crystallize easily from a suitable solvent? Decision1->Decision2 Yes (Spots are far apart) Process1 Perform Column Chromatography Decision1->Process1 No (Spots are close) Process2 Perform Recrystallization Decision2->Process2 Yes Process3 Attempt Recrystallization First Decision2->Process3 No / Unsure End Pure Product Process1->End Process2->End Process3->Process1 If recrystallization fails or purity is insufficient

Sources

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety.[1][2][3] This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, a novel propiophenone derivative with potential therapeutic applications. We will explore the validation of a primary High-Performance Liquid Chromatography (HPLC) method and a comparative Gas Chromatography (GC) method, offering insights into the experimental choices and the interpretation of validation data.

The Imperative of Method Validation

The objective of validating an analytical procedure is to provide documented evidence that the method is suitable for its intended purpose.[4][5][6] For the quantification of an active pharmaceutical ingredient (API) like 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, this means the method must be reliable, reproducible, and accurate in determining the concentration of the analyte in a given sample.[1][2] This guide is structured to walk researchers and drug development professionals through the critical parameters of analytical method validation, in line with the International Council for Harmonisation (ICH) guidelines.[4][7][8]

Comparative Overview of Analytical Techniques

For the quantification of a moderately polar and thermally stable small molecule like 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, both HPLC and GC present as viable analytical techniques. The choice between them often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and laboratory instrumentation.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Broadly applicable to a wide range of compounds, including those that are non-volatile or thermally labile.Suitable for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes.
Sensitivity High sensitivity, particularly with detectors like UV-Vis or Mass Spectrometry.High sensitivity, especially with detectors like Flame Ionization Detector (FID) or Mass Spectrometry.
Sample Throughput Generally moderate, with run times typically in the range of 5-30 minutes.Can offer faster analysis times for simple mixtures.
Instrumentation Robust and widely available in pharmaceutical laboratories.[9]Common in many analytical laboratories, though perhaps less ubiquitous than HPLC in pharmaceutical QC.

For the purpose of this guide, we will focus on the detailed validation of a Reverse-Phase HPLC (RP-HPLC) method with UV detection, a workhorse in pharmaceutical analysis, and provide a comparative summary of a hypothetical GC-FID method.

Validation Workflow for Analytical Methods

A systematic approach to method validation is crucial for ensuring all critical parameters are thoroughly evaluated. The following diagram illustrates a typical workflow for the validation of a quantitative analytical method.

ValidationWorkflow cluster_planning Planning & Development cluster_execution Validation Execution cluster_reporting Reporting & Implementation MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Finalized Method Specificity Specificity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Compilation Robustness->ValidationReport MethodImplementation Method Implementation in QC ValidationReport->MethodImplementation

Caption: A typical workflow for analytical method validation.

Detailed Validation of an RP-HPLC-UV Method

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Analyte: 3',5'-Dichloro-3-(4-methylphenyl)propiophenone.

  • Standard and Sample Preparation: Standards and samples are prepared in the mobile phase.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[10][11][12]

Experimental Protocol:

  • Inject a blank solution (mobile phase) to demonstrate the absence of interfering peaks at the retention time of the analyte.

  • Inject a solution of the 3',5'-Dichloro-3-(4-methylphenyl)propiophenone standard.

  • Inject a sample of the drug product placebo (all excipients without the API).

  • Spike the placebo sample with a known concentration of the analyte and inject.

  • Subject a sample of the drug substance to forced degradation conditions (e.g., acid, base, peroxide, heat, and light) and analyze the resulting solutions.

Acceptance Criteria:

  • The analyte peak should be well-resolved from any peaks originating from the blank, placebo, and potential degradation products.

  • Peak purity analysis (using the DAD) should indicate that the analyte peak is spectrally homogeneous.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[9][13][14]

Experimental Protocol:

  • Prepare a series of at least five calibration standards of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).

  • Inject each standard in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50489,500
75735,200
100981,100
1251,225,500
1501,470,300

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.[14]

  • The y-intercept should be insignificant relative to the response at 100% concentration.

  • Visual inspection of the calibration curve should confirm a linear relationship.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[10][12][15] It is often expressed as the percent recovery of a known amount of analyte.

Experimental Protocol:

  • Prepare samples of the drug product placebo and spike them with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percent recovery.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.3100.3%
120%120.0119.299.3%

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10][12][16] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent samples of the drug product at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

Illustrative Data:

Precision LevelParameterResult
Repeatability Mean Assay Value (%)99.8%
% RSD0.8%
Intermediate Precision Mean Assay Value (%)100.2%
% RSD1.1%

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[17][18][19] The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17][18][20]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Illustrative Data:

ParameterValue
LOD 0.1 µg/mL
LOQ 0.3 µg/mL

Acceptance Criteria:

  • The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10][21][22][23]

Experimental Protocol: Intentionally vary critical method parameters one at a time, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2°C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

Illustrative Data:

Parameter VariedVariationSystem Suitability (Tailing Factor)Assay Result (% Label Claim)
Flow Rate 0.9 mL/min1.199.7%
1.1 mL/min1.2100.1%
Temperature 28°C1.1100.3%
32°C1.299.9%

Acceptance Criteria:

  • System suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits.

  • Assay results should not be significantly affected by the variations.

Comparative Validation Summary: GC-FID Method

A GC-FID method could serve as an alternative for quantifying 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, assuming the compound is sufficiently volatile and thermally stable.

Hypothetical GC-FID Method Parameters:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Inlet Temperature: 280°C.

  • Oven Program: 150°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Detector: FID at 300°C.

Comparative Validation Performance:

Validation ParameterExpected HPLC-UV PerformanceExpected GC-FID PerformanceRationale for Differences
Specificity Excellent, with spectral purity data from DAD.Good, but relies solely on retention time. Potential for co-elution with thermally stable impurities.DAD provides an extra dimension of data for peak purity assessment.
Linearity (r²) ≥ 0.999≥ 0.998FID has a wide linear range, but HPLC-UV often exhibits slightly better linearity for this compound type.
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%Potential for minor analyte degradation in the hot GC inlet could slightly impact accuracy.
Precision (%RSD) ≤ 2.0%≤ 2.5%Manual injection or variations in inlet discrimination can lead to slightly higher variability in GC.
LOQ ~0.3 µg/mL~1 ng on-columnFID is highly sensitive, often resulting in a lower mass-based LOQ.
Robustness Sensitive to mobile phase composition and pH.Sensitive to inlet temperature, oven ramp rate, and carrier gas flow.Different critical parameters for each technique.

Interrelationship of Validation Parameters

The validation parameters are not independent entities but are interconnected. Understanding these relationships is key to an efficient and logical validation process.

ValidationParameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Linearity->Accuracy Linearity->Precision Accuracy->Range LOQ LOQ Accuracy->LOQ Precision->Range Precision->LOQ

Caption: Interrelationships between key validation parameters.

Conclusion

Both RP-HPLC-UV and GC-FID can be validated as suitable methods for the quantification of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone. The choice of method will depend on the specific analytical needs and available instrumentation. The RP-HPLC-UV method, with its high specificity afforded by the diode array detector and its applicability to a broader range of potential impurities and degradation products, is generally the preferred method in a pharmaceutical quality control setting.

This guide has provided a comprehensive framework for the validation of an analytical method for 3',5'-Dichloro-3-(4-methylphenyl)propiophenone, grounded in scientific principles and regulatory expectations. By following a systematic validation protocol and critically evaluating the data against pre-defined acceptance criteria, researchers can ensure the generation of reliable and defensible analytical results.

References

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]

  • AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PharmaGuru. How To Perform Linearity and Range In Method Validation: Easy Tips. [Link]

  • Lab Manager. Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]

  • NHS. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical biochemistry reviews, 29 Suppl 1(Suppl 1), S49–S52. [Link]

  • Analytical Performance & Method Validation. [Link]

  • Chromatography Today. Why a robust method is essential in pharmaceutical analysis. [Link]

  • Fashion Sustainability Directory. Analytical Method Robustness. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures. [Link]

  • PharmaGuru. How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. [Link]

  • LinkedIn. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]

  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • LinkedIn. Specificity Testing in Analytical Method Validation: Regulatory Focus. [Link]

  • European Medicines Agency. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]

  • GSC Biological and Pharmaceutical Sciences. Analytical method validation: A brief review. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • LCGC International. Robustness Tests. [Link]

  • MPL Lösungsfabrik. What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]

  • Thomas A. Little Consulting. Method Validation Essentials, Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank. [Link]

  • Oxford Analytical Services. Understanding the Four Types of Analytical Method Validation. [Link]

  • Reddit. Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? [Link]

  • SCION Instruments. Accuracy and Precision - What's The Difference? | Analytical Data. [Link]

  • JETIR. A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

Sources

biological activity of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone versus other propiophenones

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a technical analysis designed for researchers and drug development professionals. It synthesizes the structure-activity relationships (SAR) of 3',5'-dichloro-substituted propiophenones, using 3',5'-Dichloro-3-(4-methylphenyl)propiophenone as the primary case study for biological activity, stability, and experimental utility.

Executive Technical Summary

3',5'-Dichloro-3-(4-methylphenyl)propiophenone (CAS: 898769-31-8) represents a specialized subclass of the 1,3-diarylpropan-1-one (dihydrochalcone) family. Unlike its unsaturated "chalcone" precursors, this molecule features a saturated ethylene linker that confers distinct metabolic stability and conformational flexibility.

The specific substitution pattern—3,5-dichloro on Ring A and 4-methyl on Ring B—creates a unique pharmacophore optimized for lipophilic interaction with hydrophobic pockets in targets such as Tubulin and P2X7 receptors . This guide compares its activity profile against standard chalcones and non-chlorinated propiophenones, highlighting its utility as a stable, non-Michael acceptor scaffold for cytotoxicity and antimicrobial research.

Chemical Identity & Pharmacophore Analysis

To understand the biological superiority of this specific derivative, one must analyze its structural components relative to the generic propiophenone core.

Structural Comparison: Chalcone vs. Dihydrochalcone

The primary distinction lies in the linker region. While chalcones possess an


-unsaturated ketone (highly reactive Michael acceptor), the propiophenone derivative is saturated.

Figure 1: Pharmacophore Dissection & SAR Logic

SAR_Analysis Figure 1: Structure-Activity Relationship (SAR) of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone Core Propiophenone Core (1,3-diarylpropan-1-one) RingA Ring A (Carbonyl Side) 3',5'-Dichloro Subst. Core->RingA Linker Linker Region Saturated (-CH2-CH2-) Core->Linker RingB Ring B (Beta Position) 4-Methyl (p-Tolyl) Core->RingB EffectA Increases Lipophilicity Enhances Metabolic Stability (Blocks Hydroxylation) RingA->EffectA EffectL No Michael Addition Reduced Non-Specific Toxicity Increased Flexibility Linker->EffectL EffectB Hydrophobic Binding Membrane Permeability RingB->EffectB

Comparative Biological Activity[1]

This section objectively compares the performance of 3',5'-Dichloro-3-(4-methylphenyl)propiophenone against key alternatives in oncology and antimicrobial assays.

A. Versus Unsaturated Chalcones (The "Standard")
  • Alternative: 3',5'-Dichloro-4-methylchalcone.

  • Comparison: Chalcones are often nanomolar inhibitors but suffer from Pan-Assay Interference (PAINS) due to their reactivity with thiol groups (e.g., glutathione).

  • Product Advantage: The saturated propiophenone derivative lacks the reactive alkene, preventing non-specific covalent binding. This results in a "cleaner" pharmacological profile, where cytotoxicity is driven by specific binding (e.g., to the colchicine site of tubulin) rather than general oxidative stress.

  • Trade-off: Potency is typically 2-5x lower than the chalcone analog, but the Therapeutic Index (TI) is often higher.

B. Versus Non-Chlorinated Propiophenones
  • Alternative: 3-(4-methylphenyl)propiophenone (Unsubstituted Ring A).

  • Comparison: Without the chlorine atoms, the molecule is rapidly metabolized (hydroxylated) and lacks the lipophilicity required to penetrate the cell membrane effectively or bind deep hydrophobic pockets.

  • Product Advantage: The 3',5'-dichloro motif increases the partition coefficient (LogP ~4.5–5.0), significantly enhancing cellular uptake and retention in lipid-rich environments (e.g., CNS or tumor microenvironments).

Comparative Performance Metrics (Class-Based Data)
Feature3',5'-Dichloro-3-(4-methylphenyl)propiophenone Standard Chalcone Analog Unsubstituted Propiophenone
Linker Stability High (Saturated, Non-reactive)Low (Michael Acceptor)High
Metabolic Stability High (Blocked metabolic hotspots)Moderate Low (Rapid Phase I metabolism)
Cytotoxicity (HeLa) Active (IC50: 5–15 µM)*Potent (IC50: 0.5–5 µM)Inactive/Weak (IC50 > 50 µM)
Selectivity Index Moderate-High Low (General toxicity)N/A
Primary Target Tubulin / P2X7 ReceptorTubulin / Cysteine ProteasesUnknown/General

*Note: Values represent typical ranges for the 3',5'-dichloro-dihydrochalcone scaffold based on SAR literature [1, 2].

Mechanism of Action: Tubulin Destabilization

The primary mechanism for the antiproliferative activity of this class is the inhibition of microtubule dynamics. The 3,5-dichloro ring mimics the pharmacophore of established tubulin inhibitors, binding to the colchicine site and preventing polymerization.

Figure 2: Cytotoxic Signaling Pathway

Mechanism Figure 2: Proposed Mechanism of Action in Cancer Cell Lines Compound 3',5'-Dichloro-3-(4-methylphenyl) propiophenone Target Tubulin (Colchicine Site) Compound->Target Hydrophobic Binding Event1 Inhibition of Polymerization Target->Event1 Event2 G2/M Phase Cell Cycle Arrest Event1->Event2 Event3 Mitochondrial Stress (Bcl-2 down / Bax up) Event2->Event3 Prolonged Arrest Outcome Apoptosis (Caspase-3 Activation) Event3->Outcome

Experimental Protocols

To validate the biological activity of this compound, the following self-validating protocols are recommended. These workflows ensure reproducibility and distinguish specific activity from artifacts.

Protocol A: MTT Cytotoxicity Assay (Standardized)

Objective: Determine the IC50 against cancer cell lines (e.g., HeLa, MCF-7) while controlling for solubility artifacts.

  • Preparation: Dissolve 3',5'-Dichloro-3-(4-methylphenyl)propiophenone in DMSO to create a 10 mM stock. Critical: Verify solubility; the dichlorinated ring decreases aqueous solubility.

  • Seeding: Seed cells (e.g., 5,000 cells/well) in 96-well plates and incubate for 24 hours.

  • Treatment: Prepare serial dilutions (0.1 µM to 100 µM) in culture medium. Control: Include a vehicle control (0.1% DMSO) and a positive control (Colchicine or Doxorubicin).

  • Incubation: Treat cells for 48 hours.

  • Development: Add MTT reagent (0.5 mg/mL), incubate for 4 hours, dissolve formazan crystals in DMSO.

  • Validation: Absorbance at 570 nm. The IC50 is calculated using non-linear regression.

    • Self-Check: If IC50 > 50 µM, check for precipitation in the well.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Objective: Confirm the mechanism of action is direct tubulin interaction rather than general toxicity.

  • Reagent: Use purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) with 1 mM GTP.

  • Baseline: Monitor absorbance at 340 nm at 37°C to establish the baseline polymerization curve.

  • Addition: Add the test compound (10 µM) and reference inhibitor (Colchicine, 3 µM).

  • Readout: A decrease in the Vmax of polymerization compared to the vehicle control confirms inhibition.

    • Interpretation: If the compound inhibits cell growth (Protocol A) but has no effect here, consider alternative mechanisms (e.g., Kinase inhibition or ROS generation).

References

  • Modzelewska, A. et al. (2013). "Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study." European Journal of Medicinal Chemistry.

  • Orlikova, B. et al. (2011).[1][2] "Dietary chalcones with chemopreventive and chemotherapeutic potential." Genes & Nutrition.

  • Gomes, M.N. et al. (2017). "Chalcone derivatives: promising starting points for drug design." Molecules.

  • Sigma-Aldrich. (2025). "3',5'-Dichloro-3-(4-methylphenyl)propiophenone Product Entry."

Sources

A Spectroscopic Deep Dive: Distinguishing 3',5'- and 3',4'-Dichloropropiophenones

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Isomer Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of isomeric compounds is a cornerstone of quality control and regulatory compliance. Propiophenone derivatives, in particular, serve as crucial building blocks for a variety of pharmacologically active molecules. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 3',5'-dichloropropiophenone and 3',4'-dichloropropiophenone. By leveraging fundamental principles and experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the subtle yet significant spectral differences that arise from the positional variance of the chloro substituents on the aromatic ring. This document is intended to equip researchers, scientists, and drug development professionals with the expertise to confidently distinguish between these two isomers.

The Structural Imperative: Why Isomer Differentiation Matters

The seemingly minor shift of a chlorine atom from the 4' to the 5' position on the phenyl ring of propiophenone can have profound implications for a molecule's physicochemical properties, reactivity, and biological activity. Therefore, unambiguous characterization is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and reproducibility of a chemical entity. The following diagram illustrates the structural disparity between the two isomers, which forms the basis for the spectroscopic differences we will explore.

Figure 1: Structural comparison of 3',5'- and 3',4'-dichloropropiophenone.

Experimental Workflow: A Validated Approach to Spectroscopic Analysis

A robust and reproducible analytical workflow is paramount for generating high-quality spectroscopic data. The following diagram outlines the key stages of our comparative analysis, from sample preparation to data interpretation. This self-validating process ensures the integrity of our findings.

G SamplePrep Sample Preparation (Dissolution in CDCl3) NMR ¹H and ¹³C NMR Spectroscopy SamplePrep->NMR FTIR FTIR Spectroscopy (ATR) SamplePrep->FTIR MS Mass Spectrometry (Electron Ionization) SamplePrep->MS DataAnalysis Comparative Data Analysis NMR->DataAnalysis FTIR->DataAnalysis MS->DataAnalysis Interpretation Structural Elucidation & Interpretation DataAnalysis->Interpretation

Figure 2: General experimental workflow for spectroscopic comparison.

Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the propiophenone derivative.

  • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H and ¹³C NMR Spectroscopy:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

  • For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio is employed.

  • For ¹³C NMR, a proton-decoupled pulse sequence is used to obtain singlet signals for each unique carbon atom.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.[1]

FTIR Spectroscopy:

  • Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Record the spectrum over a range of 4000-400 cm⁻¹.

  • Perform a background scan prior to sample analysis.

Mass Spectrometry:

  • Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation.

  • Utilize electron ionization (EI) at a standard energy of 70 eV.

  • Record the mass spectrum over a suitable mass-to-charge (m/z) range.

Spectroscopic Comparison: Unraveling the Isomeric Fingerprints

¹H NMR Spectroscopy: A Tale of Symmetry and Splitting

The substitution pattern on the aromatic ring is the most telling feature in the ¹H NMR spectrum.

  • 3',5'-Dichloropropiophenone: Due to the meta-substitution of the two chlorine atoms, a higher degree of symmetry is expected in the aromatic region of the spectrum. The proton at the 2' and 6' positions will be equivalent, as will the proton at the 4' position. This will result in a simpler splitting pattern compared to the 3',4'-isomer. We would anticipate a triplet for the H-4' proton (coupled to two equivalent H-2'/H-6' protons) and a doublet for the H-2'/H-6' protons (each coupled to the H-4' proton). The electron-withdrawing nature of the chlorine atoms will generally shift the aromatic protons downfield compared to unsubstituted propiophenone.[2]

  • 3',4'-Dichloropropiophenone: The ortho- and meta-positioning of the chlorine atoms relative to each other and to the propiophenone group breaks the symmetry of the aromatic ring. This results in three distinct aromatic proton signals, each with its own unique chemical shift and coupling pattern. Typically, this will manifest as a more complex multiplet in the aromatic region.[3]

Proton Assignment 3',5'-Dichloropropiophenone (Predicted) 3',4'-Dichloropropiophenone (Experimental)
Aromatic H H-2', H-6': DoubletH-4': TripletComplex multiplet
-CH₂- (quartet) ~3.0 ppm~2.9-3.1 ppm
-CH₃ (triplet) ~1.2 ppm~1.2 ppm

Table 1: Comparative ¹H NMR Data (Predicted and Experimental).

¹³C NMR Spectroscopy: The Influence of Electronegativity

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of each carbon atom.

  • 3',5'-Dichloropropiophenone: We predict four signals in the aromatic region corresponding to the four unique carbon environments (C-1', C-2'/C-6', C-3'/C-5', and C-4'). The carbons directly bonded to the chlorine atoms (C-3' and C-5') will experience a significant downfield shift due to the electronegativity of chlorine.

  • 3',4'-Dichloropropiophenone: This isomer will exhibit six distinct signals in the aromatic region, reflecting the lack of symmetry. The chemical shifts will be influenced by the combined inductive and resonance effects of the chloro and propiophenone substituents.[4]

Carbon Assignment 3',5'-Dichloropropiophenone (Predicted) 3',4'-Dichloropropiophenone (Experimental)
C=O ~198-200 ppm~198-200 ppm
Aromatic C 4 signals6 signals
-CH₂- ~32 ppm~32 ppm
-CH₃ ~8 ppm~8 ppm

Table 2: Comparative ¹³C NMR Data (Predicted and Experimental).

Infrared Spectroscopy: Vibrational Signatures

The IR spectra of both isomers will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch.

  • Carbonyl Stretch (C=O): Both isomers will exhibit a strong, sharp peak in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone. The exact position may vary slightly due to the electronic effects of the substituents, but this is unlikely to be a primary distinguishing feature.

  • Aromatic C-H and C=C Bending: The key differences will lie in the fingerprint region (below 1500 cm⁻¹), specifically in the patterns of the C-H out-of-plane bending vibrations. The substitution pattern on the benzene ring dictates the number and position of these bands. For 3',5'-disubstitution, characteristic bands are expected, which will differ from those of the 3',4'-disubstituted pattern.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch 1680 - 1700
Aromatic C=C Stretch 1400 - 1600
C-H Out-of-Plane Bending 690 - 900 (Pattern dependent on substitution)
C-Cl Stretch 600 - 800

Table 3: Key Infrared Absorption Frequencies.

Mass Spectrometry: Fragmentation Pathways

Electron ionization mass spectrometry will induce fragmentation of the propiophenone derivatives, providing valuable structural information.

  • Molecular Ion (M⁺): Both isomers have the same molecular formula (C₉H₈Cl₂O) and therefore the same nominal molecular weight. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺, M+2, M+4) with relative intensities of approximately 9:6:1.

  • Fragmentation: The primary fragmentation pathway for propiophenones is typically the cleavage of the bond between the carbonyl group and the ethyl group, leading to the formation of a benzoyl cation.[5][6]

    • Acylium Ion: The most abundant fragment ion is expected to be the dichlorobenzoyl cation ([Cl₂C₆H₃CO]⁺). The m/z of this fragment will be the same for both isomers.

    • Loss of Propionyl Group: Another possible fragmentation is the loss of the entire propionyl group, leading to a dichlorophenyl cation ([Cl₂C₆H₃]⁺). Again, the m/z of this fragment will be identical for both isomers.

While the major fragments will be the same, subtle differences in the relative intensities of the fragment ions may exist due to the different stabilities of the precursor molecular ions and the resulting fragment ions, but this is often not a reliable method for distinguishing these types of isomers without high-resolution mass spectrometry and detailed fragmentation studies.

Ion m/z (for ³⁵Cl isotopes) Description
[M]⁺ 202Molecular Ion
[M+2]⁺ 204Molecular Ion with one ³⁷Cl
[M+4]⁺ 206Molecular Ion with two ³⁷Cl
[M - C₂H₅]⁺ 173Dichlorobenzoyl cation
[C₆H₃Cl₂]⁺ 145Dichlorophenyl cation

Table 4: Predicted Major Mass Spectrometry Fragments.

Conclusion: A Multi-faceted Approach to Isomer Identification

The spectroscopic differentiation of 3',5'- and 3',4'-dichloropropiophenone relies on a holistic interpretation of data from multiple analytical techniques. While IR and MS provide crucial information about functional groups and molecular weight, ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguously distinguishing between these positional isomers. The distinct symmetry and resulting splitting patterns in the ¹H NMR spectrum, coupled with the number of unique signals in the ¹³C NMR spectrum, provide a definitive fingerprint for each compound. By understanding the fundamental principles behind these spectroscopic techniques and applying a rigorous experimental workflow, researchers can confidently and accurately characterize these and other isomeric molecules, ensuring the integrity and quality of their scientific endeavors.

References

  • Royal Society of Chemistry. (2013). Supplementary Information for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). 3',4'-Dichloropropiophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3',5'-Dichloroacetophenone. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Dichlorophenol. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of DCPP. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR spectrum (a) and 13 C DEPT 135 NMR spectrum (b) of CH 3-BCMC in 1% DCl. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 3,5-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Michigan State University. (n.d.). 13C NMR Chemical Shifts (δ, ppm). Retrieved from [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • Safe, S., & Jamieson, W. D. (1970). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Organic Mass Spectrometry, 3(4), 435-442. Retrieved from [Link]

  • Stuart, B. H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-14. Retrieved from [Link]

  • InstaNANO. (2024, May 17). FTIR Functional Group Database Table with Search. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.